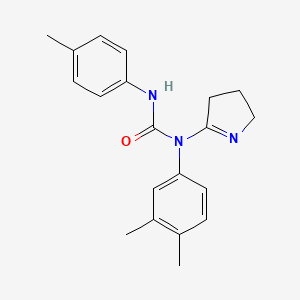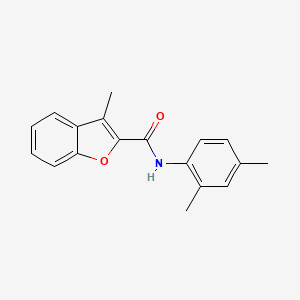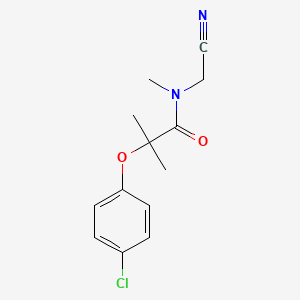methanone CAS No. 1326830-47-0](/img/structure/B2431176.png)
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone is a complex organic compound with potential applications in various scientific fields This compound features a quinoline core substituted with a fluorine atom and a thiomorpholine ring, along with a pyrrolidine moiety attached to a methanone group
准备方法
The synthesis of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the thiomorpholine ring. The final step involves the attachment of the pyrrolidine moiety to the methanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistency and efficiency.
化学反应分析
6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: Its unique structure suggests it could be explored for pharmacological activities, including antimicrobial, antiviral, or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways. Detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments are required to elucidate the exact mechanism of action.
相似化合物的比较
Similar compounds to 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone include other quinoline derivatives with different substituents. For example:
6-Fluoroquinoline: Lacks the thiomorpholine and pyrrolidine groups, making it less complex.
4-(Thiomorpholin-4-yl)quinoline: Does not have the fluorine atom or the pyrrolidine moiety.
Pyrrolidinylquinoline derivatives: These compounds may have different substituents on the quinoline ring or variations in the pyrrolidine group. The uniqueness of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(6-fluoro-4-thiomorpholin-4-ylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-13-3-4-16-14(11-13)17(21-7-9-24-10-8-21)15(12-20-16)18(23)22-5-1-2-6-22/h3-4,11-12H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLOTKEWUNLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2431094.png)


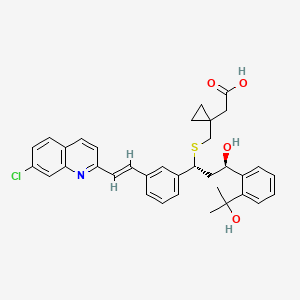
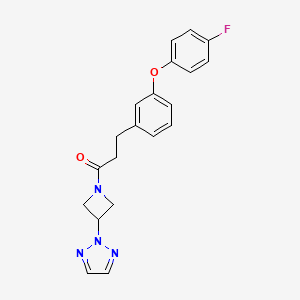


![N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B2431108.png)
![2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2431110.png)

